Terephthalic acid

Catalog No.
S575049
CAS No.
100-21-0
M.F
C8H6O4
C8H6O4
C6H4(COOH)2
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalic acid

CAS Number

100-21-0

Product Name

Terephthalic acid

IUPAC Name

terephthalic acid

Molecular Formula

C8H6O4
C8H6O4
C6H4(COOH)2

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)

InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Solubility

Insoluble (NTP, 1992)
Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies
Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0
In water, 15 mg/L at 20 °C
0.015 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.28

Synonyms

1,4-Benzenedicarboxylic Acid; 1,4-Dicarboxybenzene; 4-Carboxybenzoic Acid; Amoco TA 33; NSC 36973; QTA; S-LOP; TA 33LP; TPA; WR 16262; p-Benzenedicarboxylic Acid; p-Carboxybenzoic Acid; p-Dicarboxybenzene; p-Phthalic Acid; USP Ecamsule Related Compou

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Metal-Organic Frameworks (MOFs)

Terephthalic acid serves as a key building block in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with highly ordered structures, featuring organic ligands interconnected by metal ions or clusters. These unique structures offer several advantages, including:

  • High surface area: This allows for efficient adsorption and storage of various molecules, making MOFs valuable for applications like gas separation, catalysis, and drug delivery .
  • Tunability: The selection of different organic ligands and metal centers allows for tailoring the properties of MOFs for specific applications .

Researchers are actively exploring the potential of PTA-based MOFs in various fields, including:

  • Gas storage and separation: PTA-based MOFs show promise in capturing and separating hydrogen, methane, and carbon dioxide .
  • Catalysis: MOFs containing PTA can act as efficient catalysts for various chemical reactions, including the conversion of greenhouse gases .

Biodegradable Polymers

The development of environmentally friendly materials is a crucial research area, and PTA plays a role in the creation of biodegradable polymers. By incorporating PTA into the polymer backbone alongside bio-based monomers, researchers are aiming to develop materials that can degrade readily after their use, minimizing their environmental impact .

Other Research Applications

Beyond the aforementioned areas, terephthalic acid is also being explored in other scientific research endeavors. These include:

  • Battery materials: Researchers are investigating the use of PTA derivatives in the development of new battery materials with improved performance .
  • Drug delivery systems: PTA-based materials are being explored for their potential in controlled drug delivery applications due to their tunable properties and biocompatibility .

Terephthalic acid is an aromatic dicarboxylic acid with the molecular formula C8H6O4C_8H_6O_4. It is characterized by its two carboxyl groups (-COOH) attached to a benzene ring, specifically in the para position, which distinguishes it from other isomers like phthalic acid and isophthalic acid. Terephthalic acid appears as a white crystalline solid that is insoluble in water but soluble in organic solvents such as acetone and alcohols. Its melting point is around 300 °C, and it sublimates upon heating without melting, making it unique among carboxylic acids .

  • Biocompatibility: PET exhibits excellent biocompatibility, making it suitable for medical devices and implants due to minimal tissue irritation and rejection.
  • Biodegradability: While not readily biodegradable under natural conditions, research is ongoing to develop biodegradable PET alternatives for environmental sustainability.

Terephthalic acid generally poses minimal health hazards:

  • Acute toxicity: LD50 (oral, rat) > 5000 mg/kg
  • Skin and eye irritation: May cause mild irritation upon direct contact.
  • Dust inhalation: May cause respiratory irritation.
Typical of carboxylic acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters. For example, when reacted with ethylene glycol, it produces polyethylene terephthalate, a widely used polymer in textiles and plastics.
  • Neutralization: It can donate hydrogen ions to bases, leading to the formation of salts and generating heat during the reaction .
  • Oxidation: Terephthalic acid can be oxidized further under specific conditions, although it is already in a fully oxidized state as a dicarboxylic acid.

Terephthalic acid is primarily synthesized through the oxidation of p-xylene using various methods:

  • Amoco Process: This widely adopted method involves the catalytic oxidation of p-xylene using a cobalt-manganese-bromide catalyst in acetic acid under air pressure. The reaction generates crude terephthalic acid, which requires purification due to impurities like p-toluic acid .
  • Gattermann-Koch Reaction: Toluene can be converted into 4-methylbenzaldehyde, which is then oxidized to produce terephthalic acid .
  • Diels-Alder Reaction: Recent studies have explored synthesizing terephthalic acid from biomass-derived compounds through Diels-Alder reactions with ethylene, offering a more sustainable route .
  • Laboratory Synthesis: Laboratory-scale synthesis can involve oxidizing para-disubstituted derivatives of benzene using chromic acid or other oxidizing agents .

Unique FeaturesTerephthalic AcidTwo carboxyl groups at paraPolyester production (PET)High melting point; sublimatesPhthalic AcidTwo carboxyl groups at ortho/metaPlasticizers; dyesLower melting point; more solubleIsophthalic AcidTwo carboxyl groups at metaSpecialty polyestersDifferent polymer properties

Terephthalic acid's unique para arrangement allows it to form strong intermolecular bonds in polymers, contributing to the mechanical strength and thermal stability of materials produced from it .

Physical Description

Terephthalic acid is a white powder. (NTP, 1992)
Dry Powder; Pellets or Large Crystals; Liquid
White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.
White powde

Color/Form

Needles
White crystals or powde

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.02660867 g/mol

Monoisotopic Mass

166.02660867 g/mol

Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992)
>572 °F (sublimes)

Flash Point

260 °C
500 °F (260 °C) (Open cup)

Heavy Atom Count

12

Density

1.51 (NTP, 1992) - Denser than water; will sink
Specific gravity = 1.522 at 25 °C
Relative density (water = 1): 1.51
1.51

LogP

2.0 (LogP)
log Kow = 2.00
2.00
1.96

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

Sublimes (NTP, 1992)
427 °C (sealed tube)
> 300 °C
sublimes

UNII

6S7NKZ40BQ

Related CAS

26876-05-1

GHS Hazard Statements

Aggregated GHS information provided by 1033 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 817 of 1033 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 216 of 1033 companies with hazard statement code(s):;
H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Mechanism of Action

/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests...

Vapor Pressure

0.0000092 [mmHg]
Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C
Vapor pressure = 0.097 kPa at 250 °C
6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/
Vapor pressure, Pa at 20 °C:

Pictograms

Irritant

Irritant

Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)

Other CAS

100-21-0

Absorption Distribution and Excretion

... The concentrations of urine terephthalic acid(TPA) in rats after single oral administration in dose of 100 mg/kg bw were determined by high pressure liquid chromatography. ... The results showed that the first-order kinetics and two-compartment model were noted on the elimination of TPA. ... The excretion rates of TPA in urine were about 50%, 52% and 53% in 0-24 hr, 0-48 hr and 0-72 hr respectively after administration. TPA is well absorbed when given orally and rapidly eliminated via urine. Urine TPA at the end of work shift should be considered as a biomarker of exposure for the occupational workers.
Terephthalic acid is absorbed from the gastrointestinal tract and is excreted in the urine apparently unchanged. Dermal or ocular absorption is negligible.
The pharmacokinetics of (14)C terephthalic acid were determined in Fischer-344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted with a three-compartment pharmacokinetic model. The average terminal half-life in 3 rats was 1.2 + or - 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 + or - 0.3 l/kg. Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of (14)C TPA or absorption from the gut may have been partially rate limiting. Recovery of (14)C TPA in the urine following a bolus iv dose was 101 + or - 8%, indicating essentially complete urinary excretion of the compound. No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography. (14)C TPA was transported to the fetus after administration of the compound to pregnant rats; the concentrations in fetal tissues were low relative to the corresponding maternal tissues. Neonatal rats exposed to 5% TPA in the diet of their dams did not develop calculi until the onset of self-feeding. TPA was rapidly excreted into urine after administration to rats, and excretory mechanisms in the dam provided an effective mechanism of defense against TPA-induced urolithiasis in neonatal rats.
By use of the Sperber in vivo chicken preparation method, infusion of radiolabeled terephthalic acid ([14C]TPA) into the renal portal circulation revealed a first-pass excretion of the unchanged compound into the urine. This model was utilized further to characterize the excretory transport of [14C]TPA and provide information on the structural specificity in the secretion of dicarboxylic acids. At an infusion rate of 0.4 nmol/min. 60% of the [14C]TPA which reached the kidney was directly excreted. An infusion rate of 3 or 6 mumol/min resulted in complete removal of [14C]TPA by the kidney. These results indicate that TPA is both actively secreted and actively reabsorbed when infused at 0.4 nmol/min and that active reabsorption is saturated with the infusion of TPA at higher concentrations. The secretory process was saturated with the infusion of TPA at 40 mumol/mn. The excretory transport of TPA was inhibited by the infusion of probenecid, salicylate, and m-hydroxybenzoic acid, indicating that these organic acids share the same organic anion excretory transport process. m-Hydroxybenzoic acid did not alter the simultaneously measured excretory transport of p-aminohippuric acid (PAH), suggesting that there are different systems involved in the secretion of TPA and PAH. The structural specificity for renal secretion of dicarboxylic acids was revealed by the use of o-phthalic acid and m-phthalic acid as possible inhibitors of TPA secretion. m-Phthalate, but not o-phthalate, inhibited TPA excretory transport, indicating that there is some specificity in the renal secretion of carboxy-substituted benzoic acids. TPA was actively accumulated by rat and human cadaver renal cortical slices.
(14)C-Labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium.

Metabolism Metabolites

A Rhodococcus species was isolated from soil by enriching for growth with dimethyl terephthalate as the sole carbon source. The organism degraded dimethyl terephthalate by hydrolysis of ester-bonds to free terephthalic acid which in turn was metabolized through protocatechuate by an ortho-cleavage pathway.
No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography /following an iv dose to Fischer-344 rats/.

Wikipedia

Terephthalic_acid
Dimethyl_sulfite

Biological Half Life

... The concentrations of urine terephthalic acid(TPA) in rats after single oral administration in dose of 100 mg/kg bw were determined by high pressure liquid chromatography. ... The results showed that the first-order kinetics and two-compartment model were noted on the elimination of TPA. The main toxicokinetic parameters were as follows: Ka = 0.51/hr, half-life ka = 0.488 hr, half-life alpha = 2.446 hr, time to peak = 2.160 hr, Ku = 0.143/hr, half-life beta = 31.551 hr, Xu(max) = 10.00 mg. ...
The pharmacokinetics of (14)C labeled terephthalic acid were determined in Fischer 344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted using a 3-compartment pharmacokinetic model. The avg terminal half-life in rats was 1.2 hr and the average volume of distribution in the terminal phase was 1.3 L/kg.
(14)C-Terephthalic acid has a short elimination half-life (approximately 60-100 minutes) in the plasma; however, the apparent half-life was longer following administration by gavage.

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

p-Xylene is the feedstock for all terephthalic acid /production/. ... Oxidation catalysts and conditions have been developed which give nearly quantitative oxidation of the methyl groups, leaving the benzene ring virtually untouched. These catalysts are combinations of cobalt, manganese, and bromine, or cobalt with a co-oxidant, e.g., acetaldehyde [75-07-0]. Oxygen is the oxidant in all processes. Acetic acid [64-19-7] is the reaction solvent in all but one process. Given these constant factors, there is only one industrial oxidation process, with different variations, two separate purification processes, and one process which intermixes oxidation and esterification steps.
Produced commercially primarily by the Amoco process. Inhibition of the oxidation of the second methyl group of p-xylene is suppressed with the aid of added bromine-containing promoters as cocatalysts. ... The oxidation takes place in air and produces raw terephthalic acid, which is dissolved at high temperature under pressure in water, hydrated, and thus purified.
Prepared by oxidation of p-methylacetophenone.
(1) Oxidation of para-xylene or of mixed xylenes and other alkyl aromatics (phthalic anhydride); (2) reacting benzene and potassium carbonate over a cadmium catalyst.
Reacting carbon monoxide or methanol with toluene to form various intermediates which, upon oxidation, form terephthalic acid.

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Machinery Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
1,4-Benzenedicarboxylic acid: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
US Capacity = 3.2X10+6 tons/yr including dimethyl ester (1978)

Analytic Laboratory Methods

POLAROGRAPHIC DETERMINATION OF TEREPHTHALIC ACID IN INDUSTRIAL WASTE WATERS
Terephthalic acid detection in air by ultraviolet spectrophotometry.
Determination of phthalic acid derivations in color additives using spectrophotometric method.

Clinical Laboratory Methods

A procedure for the hydrolysis of phthalate esters and metabolites to free phthalic acid, recovery and esterification of the acid, and gas chromatographic quantification on 10% OV 25 on Gas Chroin Z all relative to an internal standard of 4-chlorophthalate was developed. The measurement limit is 0.5 nmol of total phthalate/mL of urine, and replicates. The assay is linear between 0.5 and 50 nmol/mL of urine, which spans of phthalate levels found thus far in human urine samples. The procedure can also be used to detect levels of isophthalate and terephthalate simultaneously with phthalate.

Storage Conditions

Store in detached units of noncombustible construction.

Interactions

INCR EFFECTIVENESS OF CERTAIN ANTIBIOTICS SUCH AS CHLORTETRACYCLINE.
... Chlorothiacide or dietary bicarbonate abolished terephthalic acid-induced urolithiasis in /male weanling Fisher 344 rats fed 4.0% terephthalic acid in diet for 2 weeks (postnatal days 28-42)/.
(14)C-labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium. Probenecid significantly inhibited the excretion of (14)C-labeled terephthalic acid. M-Hydroxybenzoic acid significantly decreased the excretion of (14)C-labeled terephthalic acid but was without any significant effect on the excretion of p-aminohippuric acid.
The joint injury actions and mechanisms of terephthalic acid (TPA), ethylene glycol (EG) and/or Dowtherm A (DOW): [SRP: a mixture of biphenyl and biphenyl oxide] on liver in rats were investigated. A subchronic toxicity study was designed by a 2(3) factorial method. Some enzymes, biochemical and morphologic indices reflecting the injury of liver were studied. The results showed that serum ALT and serum total bile acid (TBA) of rats in the combined intoxication groups were significantly higher than those in the groups with single toxic agent and control group. The results of factorial analysis showed that the joint action induced by TPA, EG and/or DOW were characterized as additive (TPA + EG), synergistic (EG + DOW), synergistic (TPA + DOW) and additive(TPA + EG + DOW) actions. The deduction was identified by morphologic observations.
To study injury of liver and kidney among the workers exposed to terephthalic acid(TPA), ethylene glycol(EG) and(or) dowtherm A(DOW), and research for early biological monitoring indexes. By using the method of occupational epidemiology, an investigation of industrial hygiene in a chemical fibre corporation was carried out and the changes of the liver and kidney functions were analyzed among the workers who had been exposed to TPA, EG, DOW.The values of serum gamma-glutamyl traspetidase(GGT) and total bile acid(TBA) in TPA + EG + DOW group men were (35.45 +/- 16.09) U/L, (10.29 +/- 6.76) umol/L respectively and the values of serum alanine transaminase(ALT) and TBA in TPA + EG + DOW group women were(30.68 +/- 8.58) U/L, (9.53 +/- 6.63) umol/L respectively, significantly higher than those in TPA, DOW and control groups(P < 0.05, P < 0.01). Compared with TPA, DOW and control groups, the values of urine N-acetyl-beta-D-glucosaminidase (NAG) and beta 2-2-microglobulim (beta 2-MG) in TPA + EG + DOW group of both men and women increased significantly(P < 0.05, P < 0.01), with (5.68 +/- 4.01) U/mmol Cr and (23.49 +/- 13.44) mg/mol Cr, and(6.68 +/- 4.68) U/mmol Cr and (22.80 +/- 13.00) mg/mol Cr, respectively. Analysis of regression indicated that both liver and renal injuries of the workers were evidently correlated with their exposure to TPA, EG and DOW after adjustment for the confounding factors such as sex, smoking, drinking, etc(P < 0.001). Based on available knowledge, it is reasonable to assume that the joint actions should be considered on the injury of liver and kidney caused by TPA, EG and(or) DOW among the workers. Serum ALT, GGT, TBA, urine NAG and beta 2-MG should be suggested as biomarkers for liver and kidney damage.

Dates

Modify: 2023-08-15
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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